molecular formula C31H39Cl3N4 B3144201 Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride CAS No. 5463-36-5

Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride

Cat. No.: B3144201
CAS No.: 5463-36-5
M. Wt: 574 g/mol
InChI Key: VEBRTBCMAWVZGV-UHFFFAOYSA-N
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Description

Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride is a complex organic compound with the molecular formula C31H39Cl3N4 . It is primarily used in research settings and is known for its unique structure, which includes both quinoline and piperidine moieties. This compound is often utilized in the synthesis of various heterocyclic building blocks and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride typically involves multi-step organic reactions. One common method includes the use of quinoline derivatives and piperidine under specific reaction conditions. The process often involves:

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The production involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The pathways involved often include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride apart is its unique combination of quinoline and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methyl-6-[(4-methyl-2-piperidin-1-ylquinolin-6-yl)methyl]-2-piperidin-1-ylquinoline;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4.3ClH/c1-22-17-30(34-13-5-3-6-14-34)32-28-11-9-24(20-26(22)28)19-25-10-12-29-27(21-25)23(2)18-31(33-29)35-15-7-4-8-16-35;;;/h9-12,17-18,20-21H,3-8,13-16,19H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRTBCMAWVZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CC3=CC4=C(C=C3)N=C(C=C4C)N5CCCCC5)N6CCCCC6.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(4-methyl-2-(piperidin-1-yl)quinolin-6-yl)methane trihydrochloride
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